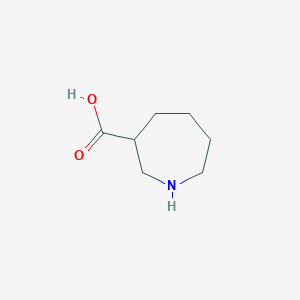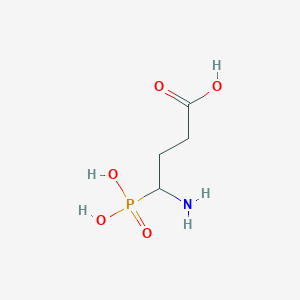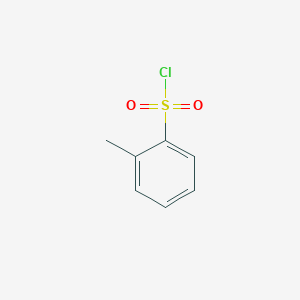
o-Toluenesulfonyl chloride
Übersicht
Beschreibung
O-Toluenesulfonyl chloride is used in organic synthesis and saccharin production. It is also used as a pharmaceutical intermediate .
Synthesis Analysis
O-Toluenesulfonyl chloride can be synthesized by reacting o-thiocresol in glacial acetic acid with chlorine . It participates in the preparation of 5-chloro-3-phenyl-2,1-benzisoxazole .Molecular Structure Analysis
The molecular formula of o-Toluenesulfonyl chloride is C7H7ClO2S. It has an average mass of 190.647 Da and a monoisotopic mass of 189.985519 Da .Chemical Reactions Analysis
O-Toluenesulfonyl chloride reacts with alcohols to form tosylates, which play an important role in synthesis reactions that require stereospecificity or elimination reactions . It can also be reduced to the sulfinate, CH3C6H4SO2Na .Physical And Chemical Properties Analysis
O-Toluenesulfonyl chloride is a liquid at 20°C. It has a density of 1.3±0.1 g/cm3, a boiling point of 272.3±19.0 °C at 760 mmHg, and a flash point of 118.5±21.5 °C. It is insoluble in water but soluble in hot alcohol, ether, and benzene .Wissenschaftliche Forschungsanwendungen
Synthesis of O-Benzyl-L-Amino Acids
o-Toluenesulfonyl chloride: is utilized in the synthesis of O-benzyl-L-amino acids , which are crucial in peptide synthesis . The process involves the protection of carboxylic acid functional groups through benzylation, which is catalyzed by o-Toluenesulfonyl chloride . This method is preferred due to its simplicity, product stability, and inertness during coupling reactions. The synthesized O-benzyl-L-amino acids are often retained without deprotection in pharmaceutical peptide systems .
Organic Synthesis
As a versatile reagent, o-Toluenesulfonyl chloride plays a significant role in organic synthesis. It acts as an intermediate in various chemical reactions where it can introduce the tosyl group (Ts) into molecules, which serves as a protecting group or as a precursor to other functional groups through subsequent reactions .
Saccharin Production
In the production of the artificial sweetener saccharin , o-Toluenesulfonyl chloride is employed as an intermediate. Its role in the synthesis pathway of saccharin is critical due to its reactivity and the ability to form stable intermediates that lead to the final sweetener product .
Pharmaceutical Intermediates
The compound is widely used as an intermediate in the pharmaceutical industry. It aids in the synthesis of various drug molecules, especially where selective functional group transformations are required. Its stability and reactivity make it a valuable compound in the development of new medications .
Protection of Functional Groups
In the realm of peptide and protein chemistry, o-Toluenesulfonyl chloride is used to protect amino groups. The tosyl group that it introduces is stable under a variety of conditions and can be removed selectively when the protected groups are no longer needed .
Catalyst in Esterification Reactions
o-Toluenesulfonyl chloride: is also reported to act as a catalyst in esterification reactions. This is particularly useful in the synthesis of ester-protected amino acids, which are building blocks for peptides and proteins .
Wirkmechanismus
Target of Action
o-Toluenesulfonyl chloride, often abbreviated as TsCl, primarily targets alcohols (ROH) . The role of these targets is to react with TsCl to form corresponding toluenesulfonate esters, or tosyl derivatives .
Mode of Action
The interaction between TsCl and its targets involves a two-step process . In the first step, lone pair electrons from the alcohol group attack the sulfur atom, shifting electrons to one of the oxygen atoms on the tosylate . In the second step, the free electrons on the negatively charged oxygen atom on the tosylate group return to form a double bond with the sulfur atom, kicking the chloride ion off .
Biochemical Pathways
The primary biochemical pathway affected by TsCl is the conversion of alcohols into tosylates . This conversion can be used as a method for removing hydroxyl groups . The downstream effects include the formation of nitriles, isocyanides, and diimides .
Pharmacokinetics
It is known to be sensitive to moisture , which may impact its stability and hence its bioavailability.
Result of Action
The result of TsCl’s action is the formation of tosylates from alcohols . These tosylates can then be used in further reactions, such as the preparation of 5-chloro-3-phenyl-2,1-benzisoxazole .
Action Environment
The action of TsCl is influenced by environmental factors such as the presence of moisture, as it is sensitive to moisture . Therefore, it is typically stored under inert gas in a cool, dry place to maintain its stability . The reaction with alcohols is typically carried out in the presence of a base, which acts as an acid binder .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDECRAPHCDXMIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7051682 | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [HSDB] Colorless or yellow liquid; [MSDSonline] | |
| Record name | o-Tolylsulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
154 °C AT 36 MM HG | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
INSOL IN WATER, SOL IN HOT ALCOHOL, BENZENE, ETHER | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3383 AT 20 °C/4 °C | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
o-Toluenesulfonyl chloride | |
Color/Form |
OILY LIQUID | |
CAS RN |
133-59-5 | |
| Record name | 2-Methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Tolylsulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | o-Toluenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7051682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-2-sulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-TOLUENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341L82E3WG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
10.2 °C | |
| Record name | O-TOLYLSULFONYL CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5618 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research focuses on maximizing p-toluenesulfonyl chloride yield. What is the significance of understanding the formation of o-toluenesulfonyl chloride in this process?
A1: While the research aims to optimize p-toluenesulfonyl chloride production, understanding the formation of the ortho isomer, o-toluenesulfonyl chloride, is crucial for several reasons. Firstly, it provides insights into the reaction mechanism and factors influencing regioselectivity. [] This knowledge can be applied to potentially minimize the formation of the undesired o-toluenesulfonyl chloride, thereby increasing the yield and purity of the target compound. Secondly, it allows for the development of more efficient separation and purification processes, as both isomers may possess similar physical properties. Ultimately, minimizing byproduct formation contributes to a more cost-effective and environmentally friendly synthesis. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



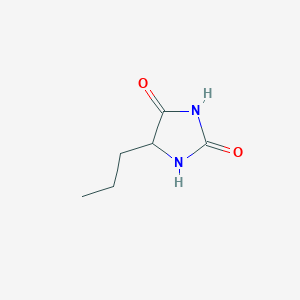



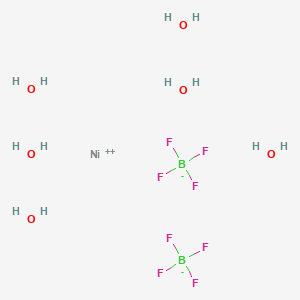
![methyl N-[(2S)-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2R)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B105516.png)


![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)
